molecular formula C9H5ClN2 B8769363 3-chloro-1H-indole-5-carbonitrile

3-chloro-1H-indole-5-carbonitrile

Cat. No. B8769363
M. Wt: 176.60 g/mol
InChI Key: FFWYOXSEMHRRRB-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

To a solution of 5-cyanoindole (3.0 g, 21 mmol) in dry DMF (50 ml) was added N-chlorosuccinimide (2.94 g, 22 mmol) and the solution stirred at room temperature for 1 hour. The solution was left standing over the weekend. LC/MS showed a single product. Added ethyl acetate (150 ml) and diethyl ether (50 ml) and washed with water (3×300 ml). Dried over MgSO4 and evaporated off the solvent to yield 3.9 g of the title compound as a pale yellow solid. δH (400 MHz, d6-DMSO) 7.54 (1H, dd), 7.61 (1H, dd), 7.78 (1H, d), 8.01-8.02 (1H, m), 12.2 (1H, broad s). MS (from LCMS of reaction mixture) (ES):C9H5ClN2 requires 176; found 177 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].[Cl:12]N1C(=O)CCC1=O>CN(C=O)C>[Cl:12][C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[CH:4]=2)[NH:8][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
2.94 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
WASH
Type
WASH
Details
Added ethyl acetate (150 ml) and diethyl ether (50 ml) and washed with water (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.